molecular formula C8H5ClF5NO B2679784 2-(chloromethyl)-5-(pentafluoroethoxy)pyridine CAS No. 2411298-68-3

2-(chloromethyl)-5-(pentafluoroethoxy)pyridine

Cat. No.: B2679784
CAS No.: 2411298-68-3
M. Wt: 261.58
InChI Key: BHWFAMSMUWMDAH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(pentafluoroethoxy)pyridine is a halogenated pyridine derivative featuring a chloromethyl (–CH₂Cl) group at the 2-position and a pentafluoroethoxy (–OCF₂CF₃) substituent at the 5-position. Its molecular weight (estimated ~257.6 g/mol) and steric profile are distinct compared to simpler chloromethylpyridines due to the bulky, fluorinated substituent .

Properties

IUPAC Name

2-(chloromethyl)-5-(1,1,2,2,2-pentafluoroethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF5NO/c9-3-5-1-2-6(4-15-5)16-8(13,14)7(10,11)12/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWFAMSMUWMDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-(pentafluoroethoxy)pyridine typically involves the reaction of 2-chloromethylpyridine with pentafluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5-(pentafluoroethoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different oxidation products.

    Reduction Reactions: The compound can be reduced under specific conditions to yield reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(chloromethyl)-5-(pentafluoroethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-(pentafluoroethoxy)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Name Substituents Key Properties
2-(Chloromethyl)pyridine hydrochloride –CH₂Cl (2-position) Lower molecular weight (164.03 g/mol); reactive in nucleophilic substitutions .
2-(Benzyloxy)-5-(chloromethyl)pyridine –CH₂Cl (5), –OCH₂C₆H₅ (2) Benzyloxy group enhances aromatic stability but reduces electrophilicity vs. pentafluoroethoxy .
5-(Chloromethyl)-2-(difluoromethoxy)pyridine –CH₂Cl (5), –OCF₂H (2) Difluoromethoxy is less electron-withdrawing than pentafluoroethoxy; molecular weight ~193.6 g/mol .
2-Chloro-5-(chloromethyl)pyridine –CH₂Cl (5), –Cl (2) Dichlorinated structure increases electrophilicity; used as a food analysis standard .

Key Findings :

  • The pentafluoroethoxy group in the target compound provides superior electron-withdrawing effects compared to methoxy (–OCH₃) or benzyloxy (–OCH₂C₆H₅) groups, enhancing resistance to oxidation and nucleophilic attack .

Physical and Chemical Properties

Property 2-(Chloromethyl)-5-(pentafluoroethoxy)pyridine (Estimated) 2-(Chloromethyl)pyridine hydrochloride 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Molecular Weight (g/mol) ~257.6 164.03 193.58
State at Room Temperature Likely liquid or low-melting solid White to yellow crystalline solid Liquid
Solubility Low in water (high lipophilicity) Soluble in polar solvents (e.g., ethanol) Moderate in organic solvents
Stability High (due to C–F bonds) Hygroscopic; decomposes under heat Sensitive to hydrolysis

Notes:

  • The target compound’s pentafluoroethoxy group reduces water solubility compared to non-fluorinated analogs but enhances thermal stability .
  • Chloromethylpyridine hydrochlorides (e.g., ) are more hygroscopic and prone to decomposition, requiring strict storage conditions .

Insights :

  • Fluorinated compounds may produce toxic degradation products (e.g., HF) under combustion, requiring specialized fire suppression .

Biological Activity

2-(Chloromethyl)-5-(pentafluoroethoxy)pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClF5NO. It features a pyridine ring substituted with a chloromethyl group and a pentafluoroethoxy moiety, which significantly influences its reactivity and biological interactions.

PropertyValue
Molecular Weight283.62 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (Octanol/Water)High (indicates lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to various pharmacological effects.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be critical in drug development.
  • Receptor Modulation : It may also bind to certain receptors, influencing signaling pathways that regulate cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. For example, a study demonstrated that similar pyridine derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Insecticidal Properties : The compound has been explored for its insecticidal potential. A patent describes the use of similar compounds as pesticides, highlighting their effectiveness against pests while being environmentally friendly .
  • Pharmacological Applications : Investigations into the pharmacological applications reveal that compounds with similar structures have shown promise in treating conditions like inflammation and cancer due to their ability to inhibit specific cellular pathways.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant inhibition against bacterial strains
InsecticidalEffective against various agricultural pests
PharmacologicalPotential anti-inflammatory and anticancer effectsInternal studies

Q & A

Q. How is this compound utilized in the design of CNS-targeted pharmaceuticals?

  • Methodological Answer :
  • Probe Synthesis : Functionalize the chloromethyl group with neuroactive moieties (e.g., dopamine analogs) to create blood-brain barrier-penetrant candidates .
  • In Vivo Studies : Radiolabel with 18^{18}F for PET imaging to track biodistribution .

Q. What role does it play in developing advanced materials?

  • Methodological Answer :
  • Polymer Crosslinking : Use the chloromethyl group to graft pyridine units onto polymer backbones, enhancing thermal stability .
  • Liquid Crystals : Incorporate into mesogens to study phase behavior via polarized optical microscopy .

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